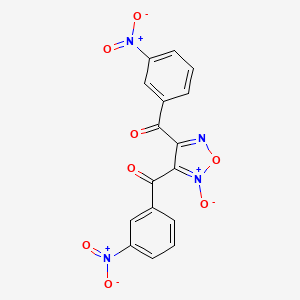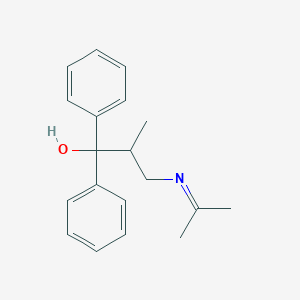
3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide typically involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions usually involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Cyclization: Cyclization reactions may require the use of strong acids or bases as catalysts.
Major Products Formed
Reduction: The major product formed is the corresponding diamine derivative.
Substitution: The major products are the substituted oxadiazole derivatives.
Cyclization: The major products are more complex heterocyclic compounds with potential biological activities.
科学的研究の応用
Medicine: Its derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of 3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide is not fully understood. it is believed to exert its effects through the interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The compound’s anti-inflammatory and anticancer activities may involve the modulation of signaling pathways and the inhibition of key enzymes involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- 4-Methoxybenzoyl-1,3,4-oxadiazole derivatives
Uniqueness
3,4-Bis(3-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide is unique due to the presence of two nitrobenzoyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the compound’s diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, make it a versatile candidate for various scientific and industrial applications .
特性
CAS番号 |
21443-53-8 |
|---|---|
分子式 |
C16H8N4O8 |
分子量 |
384.26 g/mol |
IUPAC名 |
[4-(3-nitrobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C16H8N4O8/c21-15(9-3-1-5-11(7-9)18(23)24)13-14(20(27)28-17-13)16(22)10-4-2-6-12(8-10)19(25)26/h1-8H |
InChIキー |
GMWNPLNJXHHCBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NO[N+](=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)

![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate](/img/structure/B12013121.png)

![(3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12013129.png)

![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013136.png)
![4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12013139.png)
![5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)




![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)
